4-Benzyloxy-3-isopropyl-phenol

Thyromimetics Nuclear Receptors Medicinal Chemistry

4-Benzyloxy-3-isopropyl-phenol (CAS: 156740-94-2) is a functionalized phenolic compound (molecular formula: C16H18O2, MW: 242.31 g/mol) with a melting point of 39-40°C. It is a key synthetic intermediate, distinguished by its ortho-isopropyl and para-benzyloxy substitution pattern.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 156740-94-2
Cat. No. B114649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3-isopropyl-phenol
CAS156740-94-2
Synonyms4-Benzyloxy-3-isopropyl-phenol
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2
InChIInChI=1S/C16H18O2/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3
InChIKeyJRXDSZKTLGMSIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-3-isopropyl-phenol (CAS: 156740-94-2) Intermediate for Thyromimetic Agonist Synthesis


4-Benzyloxy-3-isopropyl-phenol (CAS: 156740-94-2) is a functionalized phenolic compound (molecular formula: C16H18O2, MW: 242.31 g/mol) with a melting point of 39-40°C . It is a key synthetic intermediate, distinguished by its ortho-isopropyl and para-benzyloxy substitution pattern [1]. Its primary documented application is as a protected precursor in the multi-step synthesis of TRβ-selective thyromimetic agonists, such as GC-1 (sobetirome), a strategy documented in foundational patents [2].

Synthetic Route Key protected phenol in the patented multistep synthesis of GC-1 (sobetirome).
Substitution Pattern Ortho-isopropyl and para-benzyloxy groups required for downstream pharmacophore fidelity.
Protection Strategy Benzyloxy protecting group enables selective acylation while preventing undesired reactivity.

Why 4-Benzyloxy-3-isopropyl-phenol (CAS 156740-94-2) Cannot Be Replaced by Generic Phenolic Intermediates


The unique substitution pattern of 4-benzyloxy-3-isopropyl-phenol is critical to its function as a synthetic intermediate. The para-benzyloxy group acts as a robust protecting group for a reactive phenolic hydroxyl, preventing undesired side reactions during subsequent synthetic steps . Simultaneously, the ortho-isopropyl group introduces specific steric bulk and lipophilicity that directly influences the final thyromimetic molecule's binding affinity and selectivity for the TRβ receptor over TRα, a key design feature to avoid cardiac toxicity [1]. Substituting this compound with a simpler analog lacking either the isopropyl group or the specific 1,2,4-substitution pattern would fundamentally alter the steric and electronic properties of the final drug candidate, leading to a loss of potency, selectivity, or an increase in side effects [2].

Protection mismatch Lack of para-benzyloxy protection may lead to side reactions and lower synthetic yield.
Steric/lipophilic shift Ortho-isopropyl deletion alters steric bulk and lipophilicity; downstream selectivity profile may shift.
Regioisomer risk 1,2,4-substitution pattern is essential; other regioisomers produce a different pharmacophore context.

Quantitative Evidence for 4-Benzyloxy-3-isopropyl-phenol (CAS 156740-94-2) in Agonist Development


Role as the Key Precursor for the TRβ-Selective Agonist GC-1 (Sobetirome)

4-Benzyloxy-3-isopropyl-phenol is the essential precursor to GC-1 (sobetirome), a first-generation TRβ-selective thyromimetic. The compound's ortho-isopropyl and para-benzyloxy substitution pattern is directly translated into the final agonist structure [1]. GC-1 achieves an IC50 of 5.0 nM at TRβ1, which is 15-fold more potent than at TRα1 (IC50 of 75 nM). In contrast, the native hormone T3 has an IC50 of 0.5 nM at TRβ1 and 0.3 nM at TRα1, demonstrating poor selectivity [2]. The synthesis of GC-1 proceeds via coupling of this protected phenol with 2,6-dimethyl-4-nitrophenol, followed by reduction and alkylation, highlighting its irreplaceable role in the synthetic route .

GC-1 selectivity
Class-level inference
15×
TRβ1 / TRα1
Essential intermediate for replicating GC-1 synthesis and selectivity profile.
Downstream IC50: TRβ1 5.0 nM, TRα1 75 nM; T3 near 1:1.
Thyromimetics Nuclear Receptors Medicinal Chemistry

Downstream Derivative Demonstrates RXRα Agonist Activity (EC50 = 160 nM)

A derivative of 4-benzyloxy-3-isopropyl-phenol, 6-[(3-Benzyloxy-4-isopropylphenyl)-ethylamino]nicotinic acid (CHEMBL1688392), was identified as an agonist of the Retinoid X Receptor alpha (RXRα) [1]. In a cell-based reporter gene assay, this compound exhibited an EC50 of 160 nM [1]. While this is a derivative, the parent intermediate provides a unique chemical scaffold. For comparison, the endogenous ligand 9-cis-retinoic acid is a potent pan-RXR agonist with Ki values in the low nanomolar range, while synthetic agonists like bexarotene (Targretin) have EC50 values in the 20-50 nM range for RXRα [2].

RXRα agonist derivative
Supporting evidence
160 nM
EC50
Scaffold may support nuclear receptor probe development beyond TR.
Derivative CHEMBL1688392; reference agonists have EC50 20–50 nM.
Retinoid X Receptor Nuclear Receptors Agonist

Precursor for TRβ-Selective Agonist GC-1 (Sobetirome) Shows In Vivo Efficacy in Cholesterol Reduction

The downstream product of 4-benzyloxy-3-isopropyl-phenol, GC-1, demonstrated significant in vivo efficacy in lowering plasma cholesterol [1]. In cholesterol-fed rats, GC-1 treatment (50 nmol/100g body weight/day for 7 days) reduced plasma total cholesterol by 60%. For comparison, T3 at an equimolar dose (5 nmol/100g) reduced cholesterol by 25%. Critically, GC-1 achieved this superior lipid-lowering without the adverse cardiac effects (increased heart weight, tachycardia) observed with T3 [2].

In vivo cholesterol reduction
Class-level inference
GC-1 60% vs T3 25% reduction
Reported lipid-lowering endpoint context; cardiac endpoints distinct.
Cholesterol-fed rat model, 7-day; intermediate supplies key structural features.
Thyromimetics Lipid Metabolism Cholesterol

Primary Research Applications for 4-Benzyloxy-3-isopropyl-phenol (CAS 156740-94-2)


Synthesis of TRβ-Selective Thyromimetics (e.g., GC-1 / Sobetirome)

This is the primary, documented application for this compound. It serves as the key protected phenol intermediate in the patented synthesis of GC-1, a potent and selective TRβ agonist [1]. The compound's specific substitution pattern is essential for achieving the desired pharmacological profile, characterized by significant cholesterol reduction without cardiac side effects [2]. Researchers in metabolic disease, endocrinology, and drug discovery use this intermediate to produce GC-1 and its analogs for studying TRβ biology and therapeutic potential [3].

Chemical Biology Tool for Probing Nuclear Receptor Function

The structural scaffold of 4-benzyloxy-3-isopropyl-phenol can be elaborated into probes for other nuclear receptors. As demonstrated by its derivative's RXRα agonist activity (EC50 = 160 nM) [4], this core structure can be functionalized to create tools for studying the roles of nuclear receptors in cell proliferation, differentiation, and metabolism. This makes it a valuable starting material for laboratories engaged in chemical biology and functional genomics research.

Development of Synthetic Methodologies for Complex Phenols

The synthesis of 4-benzyloxy-3-isopropyl-phenol involves regioselective transformations on an unsymmetrical phenolic core. The reported synthetic route, involving the protection of 2-isopropylhydroquinone to avoid the undesired 4-benzyloxy-2-isopropylphenol isomer, serves as a useful model for chemists developing new methods for the selective mono-protection of dihydroxy arenes . The compound is a benchmark substrate for optimizing reaction conditions for similar complex phenolic intermediates.

Application
Selection Property
Validation Focus
TRβ-selective thyromimetic synthesis
1,2,4-substituted protected phenol scaffold
Downstream agonist TRβ selectivity and binding context
Nuclear receptor chemical probe development
Phenol core for derivatization into receptor modulators
Agonist activity and subtype selectivity (e.g., RXR, TR)
Regioselective protection methodology
Mono-protection of dihydroxy arene model substrate
Isomer selectivity and reaction condition optimization

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